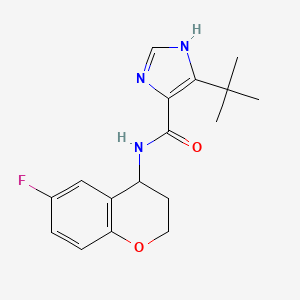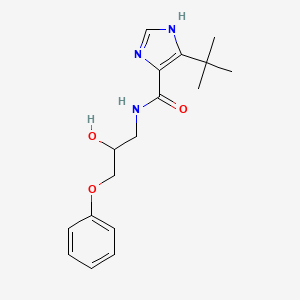
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide is not fully understood. However, it is believed to work by targeting various signaling pathways involved in cancer, inflammation, and neuroprotection. In cancer, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, it has been shown to inhibit the NF-kB pathway, which is involved in the production of inflammatory cytokines and chemokines. In neuroprotection, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide has been found to have several biochemical and physiological effects. In cancer, it has been found to induce cell cycle arrest and apoptosis. In inflammation, it has been found to reduce the production of inflammatory cytokines and chemokines. In neuroprotection, it has been found to protect against oxidative stress and apoptosis. These effects are believed to be mediated by the compound's ability to target various signaling pathways involved in these processes.
実験室実験の利点と制限
The advantages of using 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide in lab experiments are its relatively simple synthesis method, its ability to target multiple signaling pathways, and its potential therapeutic applications. However, there are also limitations to using this compound. One limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization in lab experiments.
将来の方向性
There are several future directions for the research on 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, future research could focus on the development of analogs of this compound with improved therapeutic properties. Overall, the research on this chemical compound has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
合成法
The synthesis of 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide involves several steps. The starting material is 6-fluoro-3,4-dihydro-2H-chromen-4-amine, which is reacted with tert-butyl isocyanide to form the tert-butyl carbamate derivative. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the imidazole derivative. Finally, the imidazole derivative is reacted with 4-chlorobutyryl chloride to form the desired product. The overall synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, it has been found to reduce the production of inflammatory cytokines and chemokines. In neuroprotection research, it has been found to protect against oxidative stress and apoptosis.
特性
IUPAC Name |
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)15-14(19-9-20-15)16(22)21-12-6-7-23-13-5-4-10(18)8-11(12)13/h4-5,8-9,12H,6-7H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMWGYYHMAKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)NC2CCOC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)


![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)
![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7436729.png)
![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)